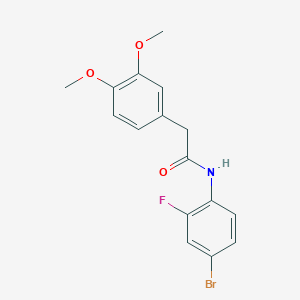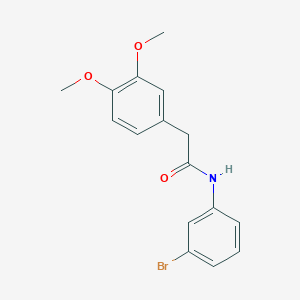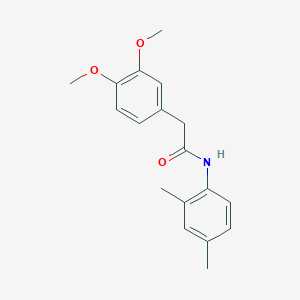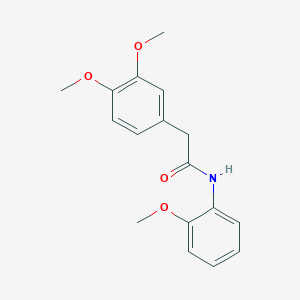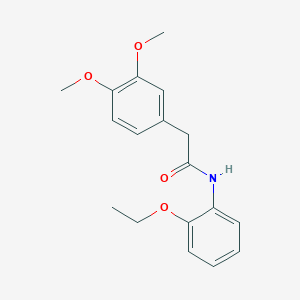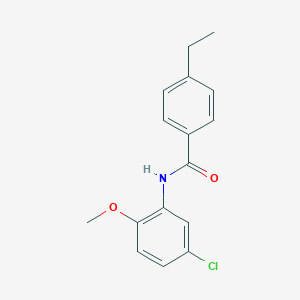
N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide, also known as CMEB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. CMEB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in various biological processes. For example, N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. In addition to its effects on COX-2, N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has also been shown to inhibit the activity of other enzymes and signaling pathways involved in cancer growth and inflammation. N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has also been shown to have antioxidant effects, which may help to protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide in lab experiments is its relatively low cost and ease of synthesis. N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide is also stable under a variety of conditions, making it a useful tool for studying various biological processes. One limitation of using N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide is its relatively low potency compared to other compounds with similar effects, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are a number of future directions for research on N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide, including studies of its effects on other biological processes and its potential use in combination with other compounds for the treatment of various diseases. One area of particular interest is the development of N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide and its potential side effects.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide can be synthesized using a variety of methods, with the most common being the reaction of 5-chloro-2-methoxyaniline with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide as a white solid, which can then be purified using standard techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and pain. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer therapies. In inflammation and pain research, N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has been shown to have anti-inflammatory and analgesic effects, suggesting that it may be useful for the treatment of conditions such as arthritis and neuropathic pain.
Eigenschaften
Molekularformel |
C16H16ClNO2 |
|---|---|
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-3-11-4-6-12(7-5-11)16(19)18-14-10-13(17)8-9-15(14)20-2/h4-10H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
ARNNQJNXYFWIFW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




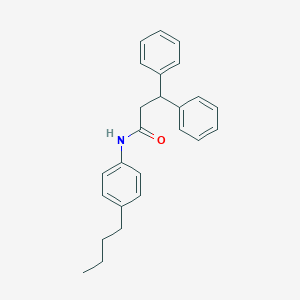


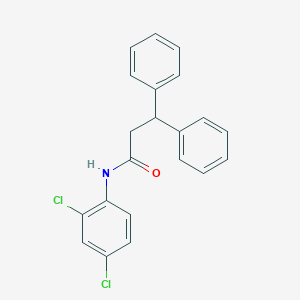

![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
